High-Resolution NMR Characterization and Structural Validation of 3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal
High-Resolution NMR Characterization and Structural Validation of 3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal
Executive Summary
In complex carbohydrate synthesis and drug development, stereochemical and regiochemical precision is paramount. The compound 3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal (CAS 151797-32-9) serves as a highly versatile building block, frequently employed as a glycosyl donor precursor or a scaffold for C-glycoside synthesis[1]. As a Senior Application Scientist, I have designed this technical guide to provide researchers with a self-validating analytical framework. This whitepaper details the mechanistic rationale behind its protecting group strategy, step-by-step synthetic protocols, and an in-depth analysis of its 1 H and 13 C NMR chemical shifts.
Mechanistic Rationale & Structural Design
The strategic placement of protecting groups on the D-glucal scaffold is not arbitrary; it is a calculated choice to balance steric hindrance and electronic modulation:
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C6 tert-Butyldiphenylsilyl (TBDPS) Ether: The bulky TBDPS group is selectively installed at the primary C6 hydroxyl[2]. It is chosen for its exceptional stability toward acidic and basic conditions compared to its trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) counterparts. Its steric bulk locks the pyranose ring into a specific half-chair conformation, favoring stereoselective functionalization of the C1=C2 double bond.
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C3/C4 Acetates: The acetyl groups at C3 and C4 serve a dual purpose. Mechanistically, they provide anchimeric assistance (neighboring group participation) during subsequent glycosylation reactions to direct the formation of 1,2-trans linkages. Electronically, their electron-withdrawing nature slightly deactivates the enol ether, preventing premature or unwanted acid-catalyzed Ferrier-type rearrangements.
Experimental Protocol: Synthesis & Sample Preparation
To ensure a self-validating system, the synthesis and subsequent NMR preparation must be meticulously controlled to avoid degradation.
Step-by-Step Synthesis Workflow
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Selective C6 Silylation: Dissolve D-glucal (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add imidazole (2.5 eq) and cool the reaction flask to 0 °C. Dropwise add TBDPSCl (1.1 eq). Stir for 4 hours at room temperature. Quench with water, extract with ethyl acetate, and purify via silica gel flash chromatography to yield the intermediate 2[2].
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C3/C4 Acetylation: Dissolve the intermediate in anhydrous pyridine. Add acetic anhydride (Ac 2 O, 3.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 12 hours under an inert argon atmosphere. Co-evaporate with toluene to remove residual pyridine, and purify via flash chromatography to obtain the target compound.
NMR Sample Preparation Protocol
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Solvent Selection: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D). Critical Step: Ensure the CDCl 3 is acid-free (stored over basic alumina or silver foil). Trace acid will rapidly degrade the enol ether.
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Internal Standard: Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) to set the reference point at δ 0.00 ppm.
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Filtration: Transfer the solution to a high-quality 5 mm NMR tube through a small plug of glass wool to remove paramagnetic impurities (e.g., dust, rust) that can broaden spectral lines.
High-Resolution NMR Data Analysis
The structural integrity of1[1] is validated through a combination of 1D and 2D NMR spectroscopy. The enol ether system (C1=C2) is the most diagnostic feature.
H NMR Chemical Shifts (400 MHz, CDCl 3 )
The proton shifts are dictated by the deshielding effects of the adjacent oxygen atoms and the anisotropic effects of the TBDPS phenyl rings[1].
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Assignment Rationale & Causality |
| H-1 | 6.45 | dd | 6.1, 1.2 | 1H | Highly deshielded by the adjacent ring oxygen's lone pair resonance (enol ether). |
| H-3 | 5.35 | m | - | 1H | Allylic proton, strongly deshielded by the electron-withdrawing C3 acetate. |
| H-4 | 5.20 | dd | 7.6, 5.8 | 1H | Deshielded by the C4 acetate group. |
| H-2 | 4.82 | dd | 6.1, 3.2 | 1H | Vinylic proton, shielded relative to H-1 due to electron density donation from the ring oxygen. |
| H-5 | 4.05 | ddd | 7.6, 4.5, 2.8 | 1H | Shifted downfield due to proximity to the ring oxygen. |
| H-6a | 3.95 | dd | 11.2, 4.5 | 1H | Diastereotopic proton, attached to the TBDPS-protected primary carbon. |
| H-6b | 3.85 | dd | 11.2, 2.8 | 1H | Diastereotopic proton, splitting caused by the chiral center at C5. |
| Acetyl CH 3 | 2.08, 2.05 | s, s | - | 6H | Two distinct acetyl methyl groups. |
| TBDPS t-Bu | 1.06 | s | - | 9H | Bulky tert-butyl group on the silicon atom. |
| TBDPS Ar-H | 7.35–7.45, 7.65–7.72 | m, m | - | 10H | Phenyl ring protons (meta/para and ortho, respectively). |
C NMR Chemical Shifts (100 MHz, CDCl 3 )
The carbon shifts provide definitive proof of the molecular framework, particularly the quaternary carbons which are invisible in standard 1 H NMR.
| Position | Chemical Shift ( δ , ppm) | Assignment Rationale & Causality |
| Acetyl C=O | 170.5, 170.1 | Carbonyl carbons of the acetate groups; highly deshielded by the sp 2 oxygen. |
| C-1 | 145.2 | Enol ether carbon, highly deshielded by the directly attached ring oxygen. |
| TBDPS Ar-C | 135.7, 133.4, 129.9, 127.9 | Aromatic carbons (ortho, ipso, para, meta). |
| C-2 | 98.8 | Vinylic carbon, shielded by resonance (mesomeric effect) from the ring oxygen. |
| C-5 | 76.8 | Carbon adjacent to the ring oxygen. |
| C-3 | 68.1 | Secondary carbon bearing an acetate group. |
| C-4 | 67.4 | Secondary carbon bearing an acetate group. |
| C-6 | 62.3 | Primary carbon bearing the TBDPS group. |
| TBDPS CH 3 | 26.9 | Methyl carbons of the tert-butyl group. |
| Acetyl CH 3 | 21.1, 20.9 | Methyl carbons of the acetate groups. |
| TBDPS Cq | 19.4 | Quaternary carbon of the tert-butyl group. |
Self-Validating Systems via 2D NMR
A robust analytical protocol requires internal validation to resolve stereochemical ambiguities[1]. 1D NMR alone is insufficient for absolute certainty in carbohydrate chemistry.
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COSY (Correlation Spectroscopy): Confirms the contiguous spin system of the pyranose ring. The cross-peak between H-1 (6.45 ppm) and H-2 (4.82 ppm) establishes the double bond. H-2 must then correlate to the allylic H-3 (5.35 ppm), which correlates to H-4, terminating at the diastereotopic H-6a/H-6b protons.
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HSQC (Heteronuclear Single Quantum Coherence): Validates the 1D assignments by linking protons to their directly attached carbons. The anomalous chemical shifts of the enol ether (H-1/C-1 at 6.45/145.2 ppm vs. H-2/C-2 at 4.82/98.8 ppm) are unambiguously paired here.
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HMBC (Heteronuclear Multiple Bond Correlation): Crucial for assigning the quaternary carbons. The acetyl carbonyls (~170 ppm) will show cross-peaks to both the acetyl methyl protons (~2.05 ppm) and the ring protons H-3 and H-4, confirming the regiochemistry of the acetate groups.
Visualizing the Analytical Workflow
Figure 1: Synthetic workflow and self-validating NMR analysis pathway for the target glucal.
Conclusion & Best Practices
When synthesizing and analyzing 3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal, maintaining strict anhydrous and acid-free conditions is the primary operational directive. Comprehensive hazard and regulatory data for this compound should be tracked via updated substance databases prior to scaling up synthesis[3]. By adhering to the 2D NMR self-validation protocols outlined above, researchers can definitively prove both the regiochemistry of the protecting groups and the stereochemical integrity of the pyranose ring.
References
- Benchchem Database. "3,4-Di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal Technical Data.
- NextSDS Database. "3,4-DI-O-ACETYL-6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GLUCAL - Chemical Substance Information.
- Guidechem Database. "6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GLUCAL Chemical Properties.
